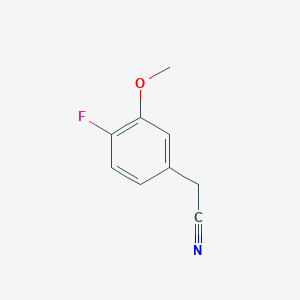

2-(4-Fluoro-3-methoxyphenyl)acetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBUXMKSIMCUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005425 | |

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850565-37-6 | |

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Fluoro 3 Methoxyphenyl Acetonitrile

Established Synthetic Routes

Nucleophilic Substitution Reactions in Synthesis

A foundational method for synthesizing arylacetonitriles involves the nucleophilic displacement of a benzylic halide with a cyanide source. orgsyn.org This pathway is a general and effective strategy for creating the benzylic nitrile structure. In the context of 2-(4-fluoro-3-methoxyphenyl)acetonitrile, the synthesis would commence with a corresponding 4-fluoro-3-methoxybenzyl halide.

The reaction typically involves treating the benzyl (B1604629) halide with an alkali metal cyanide, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). orgsyn.orgchemicalbook.comprepchem.com The presence of a catalyst, such as sodium iodide, can enhance the reaction rate by an in-situ halide exchange, converting a benzyl chloride to a more reactive benzyl iodide. orgsyn.orgprepchem.com

Table 1: General Conditions for Nucleophilic Substitution

| Component | Role | Example | Source |

| Substrate | Electrophile | 1-(chloromethyl)-4-methoxybenzene | prepchem.com |

| Reagent | Nucleophile | Sodium Cyanide (NaCN) | orgsyn.orgchemicalbook.com |

| Solvent | Medium | Acetone (dry) | orgsyn.orgprepchem.com |

| Catalyst | Rate Enhancer | Sodium Iodide (NaI) | orgsyn.org |

| Conditions | --- | Reflux with vigorous stirring for 16-20 hours | orgsyn.org |

This method is widely adapted for various substituted phenylacetonitriles and remains a cornerstone of their industrial and laboratory-scale production. orgsyn.org

Cross-Coupling Approaches

Modern synthetic chemistry offers powerful cross-coupling reactions, often catalyzed by transition metals like palladium, to form carbon-carbon bonds. chemscene.com These methods provide an alternative route to arylacetonitriles, potentially offering higher functional group tolerance and milder reaction conditions compared to traditional methods.

For the synthesis of this compound, a plausible cross-coupling strategy would involve the reaction of a halo-substituted precursor, such as 1-bromo-4-fluoro-3-methoxybenzene, with a nucleophilic reagent that provides the cyanomethyl (-CH₂CN) fragment. This is typically achieved using catalysts like palladium complexes with specialized phosphine (B1218219) ligands, such as Buchwald ligands. chemscene.com The general principle is demonstrated in various C-C bond-forming reactions, including the Sonogashira coupling, which couples terminal alkynes with aryl halides using palladium and copper catalysts. soton.ac.uk

While direct examples for this specific molecule are proprietary, the extensive use of palladium-catalyzed cross-coupling for C-C bond formation in the synthesis of complex organic molecules indicates its applicability. soton.ac.ukorgsyn.org

Specific Precursors and Reaction Conditions

Specific starting materials and reagents enable highly efficient and direct synthetic routes. The use of 4-fluoro-3-methoxybenzaldehyde (B144112) as a precursor, particularly in combination with specialized reagents, exemplifies a targeted approach to synthesizing this compound.

4-Fluoro-3-methoxybenzaldehyde is a readily available solid starting material. chemicalbook.com Its aldehyde functional group serves as a convenient handle for conversion into the required acetonitrile (B52724) moiety. This transformation avoids the need to first prepare a benzylic halide, offering a more direct pathway from a stable precursor.

Table 2: Properties of 4-Fluoro-3-methoxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 128495-46-5 | chemicalbook.com |

| Molecular Formula | FC₆H₃(OCH₃)CHO | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | Solid | |

| Melting Point | 58-62 °C | chemicalbook.com |

The conversion of this aldehyde to the target nitrile is effectively achieved using reagents designed for this one-carbon homologation with nitrile formation. google.comgoogle.com

1-Isocyanomethanesulfonyl-4-methylbenzene, commonly known as TosMIC, is a versatile reagent in organic synthesis. wikipedia.org It is particularly effective for converting aldehydes and ketones into nitriles in a process known as the Van Leusen reaction. google.comwikipedia.org

In this reaction, TosMIC acts as a source of a nucleophilic carbon and a subsequent leaving group to form the nitrile. The synthesis involves the reaction of 4-fluoro-3-methoxybenzaldehyde with TosMIC in the presence of a base. google.comgoogle.com Suitable bases include alkoxides such as potassium tert-butoxide. The reaction is typically carried out in an organic solvent system, for example, a mixture of tetrahydrofuran (B95107) and methanol (B129727). google.com The amount of TosMIC used is generally in stoichiometric excess, often between 2 and 5 equivalents, to ensure complete conversion of the aldehyde. google.comgoogle.com

This method is notable for its efficiency and directness in transforming an aromatic aldehyde into the corresponding phenylacetonitrile (B145931) derivative. google.com

Advanced Synthetic Transformations Involving the Acetonitrile Moiety

The acetonitrile group in this compound is not merely a synthetic endpoint but also a versatile functional group for further chemical transformations. Benzylic nitriles are valuable synthetic intermediates for preparing a wide range of other compound classes. orgsyn.org

The acidic alpha-carbon atom (the carbon adjacent to both the phenyl ring and the nitrile group) can be deprotonated with a suitable base to form a carbanion. This nucleophilic intermediate can then react with various electrophiles. For example, it can undergo condensation reactions with ketones, such as cyclohexanone, in the presence of a condensing agent like sodium methoxide. google.com

Furthermore, the nitrile group itself can be transformed into other functional groups:

Hydrolysis: Acidic or basic hydrolysis of the nitrile can produce the corresponding carboxylic acid, (4-fluoro-3-methoxyphenyl)acetic acid.

Reduction: The nitrile can be reduced to a primary amine, 2-(4-fluoro-3-methoxyphenyl)ethanamine, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Addition Reactions: Organometallic reagents can add to the carbon-nitrogen triple bond to form ketones after hydrolysis.

These transformations underscore the utility of this compound as a versatile building block for the synthesis of more complex molecules. orgsyn.org

α-Methylation Strategies of Arylacetonitriles

CO2 Utilization in C(sp3)–H Methylation

A novel and environmentally conscious approach to the α-methylation of 2-arylacetonitriles utilizes carbon dioxide (CO2) as a renewable C1 feedstock. researchgate.netresearchgate.net This method represents the first selective six-electron reductive functionalization of CO2 facilitated by C(sp3)–H bonds. researchgate.net The reaction is highly selective, producing exclusively monomethylated products with no traces of dimethylation. researchgate.net It operates under relatively mild conditions and has been successfully applied to a broad range of arylacetonitriles, including those with both electron-donating and electron-withdrawing groups, affording the desired 2-arylpropionitriles in good to excellent yields. researchgate.netresearchgate.net The practicality of this methodology has been demonstrated through its successful scale-up to gram-scale synthesis. researchgate.net

Role of Amine-Borane Systems

The successful six-electron reduction of CO2 in the α-methylation of arylacetonitriles is facilitated by the use of an amine-borane system, specifically trimethylamine-borane (Me3N−BH3). researchgate.netresearchgate.net Optimization studies have shown that Me3N−BH3 is a superior reductant compared to other amine-boranes for this transformation, as it effectively reduces CO2 to a methyl group while avoiding side reactions. researchgate.net Mechanistic investigations have confirmed that the methyl group incorporated into the arylacetonitrile structure originates from CO2, with an intermediate methoxyborane species playing a crucial role in the reaction pathway. researchgate.net This highlights the critical function of the amine-borane complex in activating and transforming the highly stable CO2 molecule into a reactive methylating agent. researchgate.netresearchgate.net

Table 1: Selected Examples of α-Methylation of Arylacetonitriles using the Trimethylamine-Borane/CO2 System researchgate.net Note: This table presents data for various arylacetonitriles to illustrate the general applicability of the method.

| Entry | Arylacetonitrile Substrate | Product | Yield (%) |

| 1 | Phenylacetonitrile | 2-Phenylpropionitrile | 85 |

| 2 | 4-Methoxyphenylacetonitrile | 2-(4-Methoxyphenyl)propionitrile | 95 |

| 3 | 4-Chlorophenylacetonitrile | 2-(4-Chlorophenyl)propionitrile | 75 |

| 4 | 4-Trifluoromethylphenylacetonitrile | 2-(4-(Trifluoromethyl)phenyl)propionitrile | 72 |

| 5 | 2-Naphthylacetonitrile | 2-(Naphthalen-2-yl)propionitrile | 81 |

2 Asymmetric Aldol (B89426) Reactions of Arylacetonitriles

The asymmetric aldol reaction is a powerful tool for forming carbon-carbon bonds while controlling the stereochemistry of the resulting product. Applying this reaction to arylacetonitrile nucleophiles would yield chiral β-hydroxynitriles, which are valuable building blocks in organic synthesis.

Asymmetric Aldol Reactions of Arylacetonitriles

Enantioselective Approaches for β-Hydroxynitriles

The direct catalytic asymmetric aldol reaction of arylacetonitrile enolates with aldehydes to produce enantiomerically enriched β-hydroxynitriles is a challenging transformation. While the aldol reaction is a cornerstone of organic synthesis, the use of nitrile-stabilized carbanions in catalytic asymmetric variants is less common than for ketones, esters, or aldehydes. Enantioselective approaches typically rely on the use of chiral catalysts to control the facial selectivity of the attack of the nucleophilic enolate on the electrophilic aldehyde. These catalysts can be chiral metal complexes or purely organic molecules (organocatalysts). For arylacetonitriles, this would involve the generation of a chiral enolate or the complexation of one of the reactants to a chiral catalyst to create a stereochemically biased transition state. An alternative, though distinct, biocatalytic approach involves the enantioselective ring-opening of racemic dihydroisoxazoles using aldoxime dehydratases to afford chiral β-hydroxy-nitriles. nih.gov

Solvent and Ligand Effects on Enantioselectivity

In any catalytic asymmetric reaction, the choice of solvent and ligands is critical for achieving high enantioselectivity. Solvents can influence the geometry and aggregation state of the enolate and the catalyst, which in turn affects the geometry of the transition state. researchgate.net In some cases, specific, stoichiometric binding of a solvent molecule like tetrahydrofuran to a chiral metal enolate has been shown to be the mechanism responsible for stereochemical control. researchgate.net

Ligands, particularly in metal-catalyzed reactions, are paramount in creating the chiral environment necessary for stereoselection. The steric and electronic properties of the ligand directly impact the structure of the catalyst and how it interacts with the substrates. An illustrative example is the development of stereodivergent aldol reactions, where by simply changing the chiral ligand on the metal catalyst, one can selectively produce any of the four possible stereoisomers of the aldol product from the same set of reactants. nih.gov This level of control underscores the profound effect that ligand selection has on the stereochemical outcome of the reaction. nih.gov Therefore, the development of a successful asymmetric aldol reaction for this compound would heavily depend on the meticulous optimization of both the solvent and the chiral ligand.

3 Palladium-Catalyzed α-Alkenylation of Arylacetonitriles

Palladium-catalyzed cross-coupling reactions are fundamental methods for C-C bond formation. The α-alkenylation of arylacetonitriles, a reaction analogous to the Mizoroki-Heck reaction, provides direct access to aryl acrylonitriles, which are important structural motifs in medicinal chemistry. researchgate.netwikipedia.org

An efficient method for the α-alkenylation of arylacetonitriles with a variety of vinyl halides and vinyl triflates has been developed using a palladium catalyst system. researchgate.net The optimal system employs a palladium source in conjunction with a specific phosphine ligand, NIXANTPHOS. This approach facilitates the coupling of arylacetonitriles bearing both electron-donating and electron-withdrawing substituents with various alkenylating agents. researchgate.net The reaction demonstrates broad applicability and furnishes the desired aryl acrylonitrile (B1666552) products in good to excellent yields. researchgate.net The scalability of this transformation has been confirmed, highlighting its potential for practical synthetic applications. researchgate.net This direct alkenylation strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to this class of compounds. researchgate.net

Table 2: Selected Examples of Palladium-Catalyzed α-Alkenylation of Arylacetonitriles researchgate.net Note: This table showcases the coupling of various arylacetonitriles and vinyl halides/triflates to demonstrate the reaction's scope.

| Entry | Arylacetonitrile | Alkenylating Agent | Product | Yield (%) |

| 1 | Phenylacetonitrile | 1-bromocyclohexene | 2-phenyl-2-cyclohexylideneacetonitrile | 84 |

| 2 | 4-Methylphenylacetonitrile | 1-bromocyclohexene | 2-cyclohexylidene-2-(p-tolyl)acetonitrile | 81 |

| 3 | 4-Methoxyphenylacetonitrile | 1-bromocyclohexene | 2-cyclohexylidene-2-(4-methoxyphenyl)acetonitrile | 95 |

| 4 | 4-Chlorophenylacetonitrile | 1-bromocyclohexene | 2-(4-chlorophenyl)-2-cyclohexylideneacetonitrile | 72 |

| 5 | Phenylacetonitrile | 1-chloro-2-methylprop-1-ene | 4-methyl-2-phenylpent-2-enenitrile | 78 |

Palladium-Catalyzed α-Alkenylation of Arylacetonitriles

Synthesis of Aryl Acrylonitrile Derivatives

The synthesis of aryl acrylonitrile derivatives, a class of compounds to which this compound belongs, can be achieved through various established organic reactions. One prominent method is the Knoevenagel condensation . This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as an acetonitrile derivative, in the presence of a basic catalyst. For the synthesis of a precursor to this compound, 4-fluoro-3-methoxybenzaldehyde would be reacted with a suitable cyanomethyl reagent.

Another significant strategy is the palladium-catalyzed cyanation of aryl halides . This cross-coupling reaction has become a important method for the formation of aryl nitriles due to its mild reaction conditions and broad functional group tolerance. nih.gov In this approach, a (4-fluoro-3-methoxyphenyl)halide would be reacted with a cyanide source in the presence of a palladium catalyst.

Catalyst Systems and Reaction Scope

The success of palladium-catalyzed cyanation reactions hinges on the selection of an appropriate catalyst system. These systems typically consist of a palladium precursor and a supporting ligand. The choice of ligand is crucial as it can prevent catalyst deactivation by the cyanide anion, which is a known issue in these reactions. nih.gov

While specific catalyst systems for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles from related reactions can be applied. For the cyanation of aryl chlorides and bromides, various palladium catalysts have been investigated, with the combination of a palladium source and a phosphine ligand being common. researchgate.net The reaction scope for these palladium-catalyzed cyanations is generally broad, accommodating a variety of functional groups on the aromatic ring. nih.gov

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precursor | Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0) | Source of the active palladium catalyst |

| Ligand | Triphenylphosphine, Buchwald ligands | Stabilizes the palladium center and facilitates the catalytic cycle |

| Cyanide Source | Potassium cyanide, Zinc cyanide | Provides the nitrile functional group |

| Base | Potassium carbonate, Triethylamine | Neutralizes acid formed during the reaction |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. This includes the use of sustainable starting materials, reducing waste, and employing safer solvents and reaction conditions.

Sustainable Solvents and Reagents

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an excellent green solvent due to its non-toxicity, availability, and safety. organic-chemistry.org Palladium-catalyzed cyanation reactions have been successfully carried out in aqueous media, offering a greener alternative to traditional organic solvents. organic-chemistry.org The use of water as a solvent can also simplify product isolation and reduce the generation of volatile organic compound (VOC) emissions.

In addition to sustainable solvents, the use of less toxic reagents is also a core principle of green chemistry. For cyanation reactions, while traditional reagents like potassium cyanide are highly effective, they are also extremely toxic. The development of methods using less toxic cyanide sources is an active area of research.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. anton-paar.com By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher product yields and improved purity. anton-paar.comnih.gov This rapid and efficient heating can also reduce the formation of byproducts, simplifying purification processes and minimizing waste.

The application of microwave technology to the synthesis of nitriles, including the cyanation of aryl halides, has been reported. nih.gov This technique offers a promising avenue for a more sustainable and efficient production of this compound and related compounds. The use of microwave irradiation can often be combined with other green chemistry principles, such as the use of solvent-free conditions or sustainable solvents, to further enhance the environmental profile of the synthesis.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Sustainable Solvents | Employing water as a solvent in palladium-catalyzed cyanation reactions. |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. |

| Waste Prevention | Optimizing reactions to achieve higher yields and minimize byproduct formation. |

| Safer Reagents | Exploring the use of less toxic cyanide sources. |

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluoro 3 Methoxyphenyl Acetonitrile

Nucleophilic Reactivity of the Acetonitrile (B52724) Anion

The methylene (B1212753) bridge in 2-(4-fluoro-3-methoxyphenyl)acetonitrile is positioned between the electron-withdrawing nitrile group and the substituted phenyl ring, rendering the α-protons acidic. In the presence of a suitable base, deprotonation occurs to generate a resonance-stabilized carbanion, which is a potent nucleophile.

Influence of Aromatic Substituents on Nucleophilicity

The nucleophilicity of the carbanion derived from this compound is modulated by the electronic effects of the substituents on the aromatic ring. The methoxy (B1213986) group at the meta-position relative to the acetonitrile group is electron-donating through resonance, which increases the electron density on the phenyl ring and, to a lesser extent, on the benzylic carbon. Conversely, the fluorine atom at the para-position is electron-withdrawing through its inductive effect, which tends to decrease the nucleophilicity of the carbanion.

Kinetics and Linear-Free-Energy Relationships

The kinetics of reactions involving the anion of this compound can be analyzed using linear-free-energy relationships (LFERs), such as the Hammett equation. LFERs correlate reaction rates and equilibrium constants for a series of reactions with varying substituents. libretexts.orgrsc.org For nucleophilic substitution reactions involving arylacetonitrile anions, the Hammett equation would take the form:

log(k/k₀) = ρσ

where k is the rate constant for the substituted phenylacetonitrile (B145931), k₀ is the rate constant for the unsubstituted phenylacetonitrile, ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ is the substituent constant that quantifies the electronic effect of the substituent.

Electrophilic and Nucleophilic Sites Analysis

Computational chemistry provides powerful tools to predict the reactive sites of a molecule. Frontier Molecular Orbital (FMO) theory and Fukui function analysis are two such methods used to understand and predict chemical reactivity.

Frontier Molecular Orbital Theory (FMO) Applications

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.orgscribd.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the α-carbon of the acetonitrile moiety, particularly in its anionic form. This indicates that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the electron-deficient regions of the molecule, such as the nitrile carbon and the carbon atom of the phenyl ring attached to the fluorine atom, making these sites susceptible to nucleophilic attack.

Table 1: Predicted FMO Characteristics of this compound

| Molecular Orbital | Predicted Location of High Electron Density | Implied Reactivity |

|---|---|---|

| HOMO | Aromatic ring, α-carbon of the acetonitrile anion | Nucleophilic sites (prone to electrophilic attack) |

Fukui Function Analysis for Regioselectivity

The Fukui function is a concept derived from density functional theory that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

The condensed Fukui functions can be calculated for each atom in this compound to predict its regioselectivity:

f+ : for nucleophilic attack (measures the reactivity of a site towards a nucleophile).

f- : for electrophilic attack (measures the reactivity of a site towards an electrophile).

f⁰ : for radical attack.

A higher value of the Fukui function at a particular atomic site indicates a higher reactivity at that site. For this compound, it is anticipated that the α-carbon of the acetonitrile group would exhibit a high f- value, confirming its nucleophilic character upon deprotonation. The nitrile carbon and the aromatic carbon bearing the fluorine atom are expected to have high f+ values, indicating their susceptibility to nucleophilic attack.

Intramolecular and Intermolecular Reactions

The dual nucleophilic and electrophilic nature of this compound allows it to participate in a variety of intramolecular and intermolecular reactions.

The nucleophilic carbanion generated from this compound can participate in various intermolecular reactions. For instance, it can undergo nucleophilic substitution with alkyl halides or engage in addition reactions with carbonyl compounds. The aromatic ring itself can undergo nucleophilic aromatic substitution, particularly at the fluorine-substituted carbon, especially if activated by a strong electron-withdrawing group. orgsyn.org

While specific examples of intramolecular reactions involving this compound are not prominent in the literature, related phenylacetonitrile derivatives are known to undergo cyclization reactions under appropriate conditions. For example, if a suitable electrophilic functional group were present on a side chain, the acetonitrile anion could act as an intramolecular nucleophile to form a cyclic product.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up further avenues for derivatization and participation in a broader range of chemical transformations.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Cyclization and Ring-Forming Reactions

While specific studies detailing the cyclization of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a precursor in the synthesis of various heterocyclic systems. Phenylacetonitrile derivatives are well-known starting materials for constructing nitrogen- and sulfur-containing heterocycles.

One of the most prominent ring-forming reactions for compounds of this class is the Gewald reaction , a multicomponent condensation that yields highly substituted 2-aminothiophenes. organic-chemistry.orgresearchgate.netumich.eduresearchgate.netwikipedia.org This reaction typically involves the condensation of an α-cyanoester or an activated nitrile, such as this compound, with a ketone or aldehyde in the presence of elemental sulfur and a base. organic-chemistry.orgwikipedia.org The likely mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene of the nitrile, followed by the addition of sulfur, cyclization, and tautomerization.

A hypothetical Gewald reaction involving this compound and a generic ketone (R1R2C=O) is depicted below:

Hypothetical Gewald Reaction

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Ketone (R1R2C=O) | Sulfur (S8), Base (e.g., Morpholine) | 2-amino-3-(4-fluoro-3-methoxyphenyl)-4,5-disubstituted-thiophene |

Furthermore, the nitrile functionality in this compound can participate in the synthesis of nitrogen-containing heterocycles like pyridines and pyrimidines . The formation of substituted pyridines can be achieved through various multicomponent reactions, often involving the condensation of the nitrile with other precursors. acs.orgnih.gov Similarly, pyrimidine (B1678525) synthesis can be accomplished through the direct condensation of nitriles with amides or other suitable building blocks. organic-chemistry.orgresearchgate.netmdpi.comnih.gov

Demethylation Reactions

The methoxy group on the phenyl ring of this compound can be cleaved to yield the corresponding phenol. This demethylation is a common transformation in organic synthesis, often employed to unmask a hydroxyl group for further functionalization. Standard reagents for this purpose include strong acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). reddit.com

Boron Tribromide (BBr₃): This is a powerful and frequently used reagent for the cleavage of aryl methyl ethers. The reaction typically proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.

Hydrobromic Acid (HBr): Concentrated HBr is another effective reagent for demethylation, although it often requires harsher conditions, such as elevated temperatures. reddit.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group.

Common Demethylation Reagents

| Reagent | Typical Conditions |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), often at low temperatures |

| Hydrobromic Acid (HBr) | Often used as a concentrated aqueous solution, with heating |

Comparative Reactivity Studies with Analogues

Positional Isomer Reactivity

The primary positional isomers of interest would be 2-(3-fluoro-4-methoxyphenyl)acetonitrile and 2-(2-fluoro-5-methoxyphenyl)acetonitrile, among others. The electronic effects of the substituents on the phenyl ring would be the primary determinant of differences in reactivity.

Influence of Fluorine and Methoxy Group Positions

The electronic nature of the phenyl ring is modulated by the inductive and resonance effects of the fluorine and methoxy substituents.

Fluorine: Exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).

Methoxy Group: Exhibits a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M).

In This compound , the methoxy group is ortho to the cyanomethyl group, and the fluorine is meta. The powerful +M effect of the methoxy group at the ortho position would increase the electron density of the ring, potentially influencing its susceptibility to electrophilic aromatic substitution, should such a reaction be attempted. The -I effect of the fluorine at the meta position would have a more generalized deactivating effect on the ring.

For a hypothetical isomer like 2-(3-fluoro-4-methoxyphenyl)acetonitrile , the methoxy group is para to the cyanomethyl group. Its strong +M effect would significantly increase the electron density at the ortho and para positions relative to the methoxy group. The fluorine atom at the meta position would still exert a deactivating inductive effect.

The acidity of the methylene protons in the cyanomethyl group is also influenced by the electronic character of the substituted phenyl ring. A more electron-withdrawing ring will stabilize the resulting carbanion upon deprotonation, thus increasing the acidity of the methylene protons. Therefore, isomers where the net electronic effect is more electron-withdrawing would be expected to exhibit higher reactivity in base-catalyzed reactions like the Gewald synthesis. A quantitative comparison would require experimental pKa measurements or computational studies.

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Synthetic Intermediate

The utility of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile in pharmaceutical development stems from its function as a key intermediate. The nitrile group and the activated phenyl ring provide multiple reaction sites for constructing more elaborate molecular architectures. Phenylacetonitrile (B145931) derivatives, in general, are recognized precursors for a variety of chemical structures, including pro-pesticides and other biologically active compounds nih.gov.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals taylorfrancis.com. The phenylacetonitrile moiety is a versatile starting point for constructing these ring systems. For example, related methoxyphenylacetonitriles have been used to synthesize dipolarophiles, which are subsequently used to build bioactive heterocycles researchgate.net. The development of methods for synthesizing fluorinated heterocycles, such as 4-fluoroisocoumarins, further highlights the importance of fluorinated precursors in generating novel chemical entities with potential therapeutic applications researchgate.net. The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring of this compound allows chemists to introduce these specific substituents into the final heterocyclic product, influencing its biological and pharmacological properties. The generation of diverse molecular libraries through multicomponent reactions often relies on such versatile building blocks to accelerate the discovery of new drugs taylorfrancis.com.

Beyond heterocycles, this compound serves as a precursor for more complex, advanced pharmaceutical scaffolds. The "4-fluoro-3-methoxybenzyl" portion of the molecule is found in several potent and selective drug candidates. Its synthesis is a critical step in the total synthesis of these larger molecules. For instance, the scaffold is integral to the development of selective inhibitors for specific enzymes and receptors, demonstrating its value as a foundational piece in constructing sophisticated therapeutic agents researchgate.netnih.gov. The ability to use this compound to build upon and create larger, more intricate structures is a testament to its significance in modern drug discovery pipelines nih.govu-tokyo.ac.jp.

Table 1: Examples of Scaffolds and Molecules Derived from Phenylacetonitrile Intermediates This table is interactive. You can sort and filter the data.

| Precursor Type | Resulting Scaffold/Molecule | Application Area | Reference |

|---|---|---|---|

| Methoxyphenylacetonitrile | Dipolarophile for Heterocycles | Synthesis of Bioactive Compounds | researchgate.net |

| Phenylacetonitrile Derivative | Pro-pesticide | Agrochemicals | nih.gov |

| 4-Fluoro-3-methoxybenzyl Moiety | MMP-13 Inhibitor | Osteoarthritis | nih.gov |

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For compounds related to this compound, the substituents on the phenyl ring are critical determinants of efficacy and selectivity nih.gov.

The incorporation of fluorine into a drug molecule is a widely used strategy in medicinal chemistry to enhance its properties nih.govpsychoactif.org. Fluorine's unique characteristics can profoundly influence a compound's potency, metabolic stability, and bioavailability researchgate.net.

The substitution of a hydrogen atom or a hydroxyl group with fluorine can lead to several advantageous changes:

Enhanced Potency: The high electronegativity of fluorine can alter the electronic environment of a molecule, potentially leading to stronger interactions with its biological target nih.gov.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block unwanted metabolism by enzymes, thereby increasing the drug's half-life psychoactif.orgchemrxiv.org.

Modulated Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes researchgate.netchemrxiv.org. This effect can enhance absorption and distribution in the body researchgate.net.

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which affects the compound's ionization state at physiological pH and can influence its solubility, permeability, and target binding nih.gov.

The beneficial effects of fluorine substitution are rooted in its fundamental steric and electronic properties.

Steric Effects: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This small size means that fluorine can often substitute for hydrogen without causing significant steric hindrance at the target receptor site, effectively acting as a bioisostere of hydrogen u-tokyo.ac.jpnih.govresearchgate.net. This allows the modified drug to retain its fit within the binding pocket while benefiting from fluorine's electronic contributions researchgate.net.

Electronic Effects: As the most electronegative element, fluorine exerts a powerful inductive effect, withdrawing electron density from neighboring atoms nih.gov. This electronic pull can modulate the reactivity and properties of the entire molecule. For instance, this effect is responsible for the aforementioned changes in pKa and can create favorable dipole-dipole or electrostatic interactions with the target protein, enhancing binding affinity nih.gov. The strategic placement of fluorine, as seen in the 4-position of the phenyl ring in this compound, is a deliberate design choice to leverage these electronic properties for a desired biological outcome.

Table 2: Influence of Fluorine Substitution on Physicochemical and Biological Properties This table is interactive. You can sort and filter the data.

| Property | Effect of Fluorine Substitution | Underlying Cause | Reference |

|---|---|---|---|

| Metabolic Stability | Generally increased | High strength of the C-F bond resists enzymatic cleavage | psychoactif.orgchemrxiv.org |

| Lipophilicity (LogP) | Generally increased | Fluorine is more lipophilic than hydrogen | researchgate.netchemrxiv.org |

| Binding Affinity | Can be increased | Favorable electrostatic/dipole interactions with target | nih.gov |

| pKa | Lowers pKa of nearby groups | Strong inductive electron-withdrawing effect | nih.gov |

| Steric Profile | Minimal change compared to H | Small van der Waals radius | nih.govresearchgate.net |

| Permeability | Can be improved | Increased lipophilicity can enhance membrane crossing | researchgate.netresearchgate.net |

Specific Therapeutic Targets and Mechanisms of Action

One prominent example is the development of a highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13) nih.gov. MMP-13 is a key enzyme responsible for the degradation of type II collagen in articular cartilage, and its overactivity is a major contributor to the progression of osteoarthritis nih.gov. A compound named N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide, which contains the core "4-fluoro-3-methoxybenzyl" structure, was identified as a potent and selective MMP-13 inhibitor. By blocking the action of this enzyme, the compound aims to prevent cartilage degradation, thus offering a potential treatment for osteoarthritis nih.gov.

In the area of central nervous system (CNS) disorders, a derivative was discovered to be a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGlu3) researchgate.netscispace.com. The mGlu receptors are involved in modulating synaptic transmission, and mGlu3, in particular, is implicated in glial-neuronal communication. Inhibition of mGlu3 is being explored as a potential therapeutic strategy for cognitive disorders and schizophrenia researchgate.netscispace.com. The developed compound, (R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone, demonstrates high selectivity for mGlu3 over other mGlu subtypes, acting at an allosteric site to reduce the receptor's activity scispace.com.

Table 3: Examples of Therapeutic Targets for Drugs Incorporating the 4-Fluoro-3-methoxyphenyl Moiety This table is interactive. You can sort and filter the data.

| Therapeutic Target | Mechanism of Action | Potential Indication | Reference |

|---|---|---|---|

| Matrix Metalloproteinase-13 (MMP-13) | Selective enzyme inhibition | Osteoarthritis | nih.gov |

| Metabotropic Glutamate Receptor 3 (mGlu3) | Selective negative allosteric modulation | CNS Disorders (e.g., Schizophrenia) | researchgate.netscispace.com |

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, where small molecules are designed to specifically block the activity of enzymes involved in disease processes.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They are involved in various cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway often implicated in cancer. Consequently, the development of tankyrase inhibitors is an active area of research for oncology therapeutics.

A comprehensive search of scientific databases and literature reveals no direct studies investigating This compound as an inhibitor of tankyrase enzymes. While structurally related compounds, such as those containing a fluorinated phenyl group, have been explored in the synthesis of tankyrase inhibitors, there are no specific research findings detailing the inhibitory activity or mechanism of action of this compound itself against tankyrases.

Computational Chemistry and Theoretical Studies of 2 4 Fluoro 3 Methoxyphenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and electrostatic potential, all of which dictate the molecule's reactivity and interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized geometry and electronic properties of molecules like 2-(4-Fluoro-3-methoxyphenyl)acetonitrile. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.com

For this compound, DFT studies would reveal the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and cyanomethyl substituents. The presence of the electronegative fluorine atom and the methoxy group influences the electron density distribution across the aromatic ring. DFT calculations can quantify these effects, providing insights into the electronic nature of the molecule. nih.gov Furthermore, by applying a polarizable continuum model (PCM), the energetic behavior and stability of the compound in different solvent media can be examined, showing how the total energy changes with solvent polarity. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Phenylacetonitriles

| Parameter | Typical Calculated Value (Å or °) | Description |

| C-C (aromatic) | 1.39 - 1.41 | Bond lengths within the phenyl ring. |

| C-F | ~1.35 | Length of the Carbon-Fluorine bond. |

| C-O (methoxy) | ~1.36 | Length of the Carbon-Oxygen bond in the methoxy group. |

| C-C (alkyl) | 1.51 - 1.53 | Bond length of the acetonitrile (B52724) methylene (B1212753) carbon to the ring. |

| C≡N | ~1.16 | Bond length of the nitrile group. |

| C-C-N angle | ~178 - 180 | Bond angle of the cyanomethyl group. |

Note: The values presented are typical for related structures and serve as an illustration of the data obtained from DFT calculations.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. schrodinger.comirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may have significant contributions from the cyanomethyl group and the aromatic ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. materialsciencejournal.org DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. irjweb.com Global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness can be derived from the HOMO and LUMO energy values. materialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Significance |

| HOMO | -6.5 to -7.5 | Electron-donating ability. |

| LUMO | -1.0 to -2.0 | Electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.5 | Chemical reactivity and stability. materialsciencejournal.org |

Note: These energy ranges are illustrative and based on calculations for structurally similar aromatic compounds.

Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (MEP or ESP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map is plotted on the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. nih.gov

In this compound, the ESP map would likely show negative potential (red) around the electronegative fluorine, oxygen (of the methoxy group), and nitrogen atoms, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. nih.govajchem-a.com The hydrogen atoms of the methyl and methylene groups, as well as parts of the aromatic ring, would exhibit positive potential (blue), indicating sites for nucleophilic interaction. nih.gov ESP maps provide a clear, intuitive picture of the molecule's reactivity patterns. preprints.org

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in different environments, such as in solution. rsc.orgnih.gov

For this compound, MD simulations could be employed to study its behavior in various solvents. These simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and its diffusion characteristics. nih.gov Such studies are particularly useful for understanding how the compound might behave in a biological system or a reaction medium. For example, simulations could model the interaction of the nitrile and fluoro-methoxy-phenyl moieties with water or organic solvents, providing a microscopic view of the solvation process. mdpi.com

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. By calculating properties like NMR chemical shifts, chemists can compare theoretical spectra with experimental data to confirm a molecule's structure.

NMR Chemical Shift Prediction (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Predicting NMR chemical shifts using computational methods, especially DFT, has become a routine and reliable practice. nih.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate the isotropic shielding constants, which are then converted to chemical shifts relative to a standard reference. nih.gov

For this compound, these calculations can predict the chemical shifts for all ¹H, ¹³C, and ¹⁹F nuclei. worktribe.com

¹H and ¹³C NMR: The predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of the fluoro and methoxy substituents. The chemical shifts of the methylene (-CH₂-) and methyl (-OCH₃) groups can also be accurately calculated.

¹⁹F NMR: The prediction of ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. researchgate.net Computational methods can provide accurate predictions that are sensitive to the local electronic environment of the fluorine atom, aiding in the unambiguous assignment of experimental spectra. escholarship.org Scaling factors are often applied to the calculated shielding constants to improve the correlation with experimental values. nih.gov

Table 3: Representative Predicted NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| ¹H (Aromatic) | 6.8 - 7.5 | Substituent effects (fluoro, methoxy, cyanomethyl). |

| ¹H (CH₂) | 3.6 - 3.8 | Proximity to the aromatic ring and nitrile group. |

| ¹H (OCH₃) | 3.8 - 4.0 | Electronic environment of the methoxy group. |

| ¹³C (Aromatic) | 110 - 160 | Substituent electronegativity and resonance effects. |

| ¹³C (CH₂) | 20 - 30 | Shielding from adjacent groups. |

| ¹³C (OCH₃) | 55 - 60 | Typical range for methoxy carbons. |

| ¹³C (CN) | 115 - 120 | Characteristic shift for nitrile carbons. |

| ¹⁹F | -110 to -140 | Electronic environment on the aromatic ring. |

Note: These are estimated chemical shift ranges based on computational studies of similar fluorinated and methoxy-substituted aromatic compounds. Actual values require specific calculations for the target molecule.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental to elucidating molecular structure. When coupled with computational methods, it allows for the precise assignment of vibrational modes to specific atomic motions within the molecule. Theoretical calculations, often using DFT with basis sets such as 6-311++G(d,p), can predict the vibrational frequencies and intensities of a molecule in its ground state. These predicted spectra serve as a crucial tool for interpreting experimental IR and Raman spectra.

For this compound, a theoretical analysis would reveal characteristic vibrational modes. The potential energy distribution (PED) analysis is typically used to assign these calculated frequencies to specific types of vibrations, such as stretching, bending, and torsion of the molecule's functional groups.

Key expected vibrational modes for this compound would include:

C≡N Stretch: The nitrile group (C≡N) exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. This is one of the most characteristic peaks for this class of compounds.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: The methylene (-CH₂-) group's symmetric and asymmetric stretching vibrations would be observed in the 2900-2800 cm⁻¹ range.

C-F Stretch: The carbon-fluorine bond vibration is anticipated to produce a strong absorption in the 1250-1020 cm⁻¹ region of the IR spectrum.

C-O-C Stretch: The asymmetric and symmetric stretching of the methoxy group's C-O-C linkage typically results in prominent bands around 1260-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

Aromatic Ring Vibrations: The C=C stretching vibrations within the phenyl ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region.

A hypothetical table of calculated vibrational frequencies and their assignments based on studies of similar molecules is presented below.

Table 1: Hypothetical Vibrational Frequencies and Assignments for this compound This table is a representation of expected values based on computational studies of analogous compounds and does not represent experimentally verified data for this specific molecule.

| Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3080 | Aromatic C-H Stretch |

| ~2950 | Asymmetric CH₂ Stretch |

| ~2845 | Symmetric CH₂ Stretch |

| ~2250 | C≡N Nitrile Stretch |

| ~1610 | Aromatic C=C Ring Stretch |

| ~1520 | Aromatic C=C Ring Stretch |

| ~1270 | Asymmetric C-O-C Stretch |

| ~1210 | C-F Stretch |

| ~1030 | Symmetric C-O-C Stretch |

Conformational Analysis and Molecular Geometry

The three-dimensional arrangement of atoms in a molecule is critical to its physical and chemical properties. Conformational analysis involves identifying the stable conformers (rotational isomers) and determining their relative energies to find the most stable, or ground-state, geometry. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the methylene group to the phenyl ring.

Computational methods are used to explore the potential energy surface by systematically rotating this bond and calculating the energy at each step. This process reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. The presence of substituents on the phenyl ring, such as the fluoro and methoxy groups, can create steric hindrance and electronic interactions that influence the preferred orientation of the acetonitrile side chain.

The optimized molecular geometry provides precise information on bond lengths, bond angles, and dihedral angles. Studies on structurally similar molecules, such as 2'-fluoro-substituted acetophenones, suggest that electrostatic interactions involving the fluorine atom can significantly influence conformational preferences. cdhfinechemical.com The dipole moment of the C-F bond can lead to repulsive or attractive interactions with other parts of the molecule, thereby stabilizing certain conformations over others. cdhfinechemical.com

The geometry of the phenyl ring is expected to be largely planar, with minor deviations due to the substituents. The bond lengths and angles would be consistent with a substituted benzene ring, with the C-F and C-O bond lengths reflecting their typical values.

Table 2: Representative Theoretical Geometric Parameters for this compound The data in this table are illustrative, based on standard values and computational results for related structures, and await specific theoretical or experimental confirmation for the title compound.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (ring) | ~1.36 Å |

| Bond Length | O-CH₃ | ~1.43 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-F (ring) | ~118-120° |

| Bond Angle | C-C-O (ring) | ~117-120° |

| Dihedral Angle | C(ring)-C(ring)-C(H₂)-C(N) | Variable (defines conformation) |

This detailed computational approach is indispensable for building a comprehensive understanding of the molecular characteristics of this compound, providing a theoretical foundation for interpreting experimental findings and predicting its behavior.

Derivatives and Analogues of 2 4 Fluoro 3 Methoxyphenyl Acetonitrile

Synthesis and Characterization of Substituted Analogues

The core structure of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile can be systematically altered to produce a variety of analogues. These modifications, which include changing the position of existing functional groups or introducing new ones, are fundamental to tuning the molecule's chemical properties and reactivity.

Positional Isomers

Positional isomers of this compound, where the fluoro and methoxy (B1213986) groups are arranged differently on the phenyl ring, exhibit distinct chemical characteristics. An example of a positional isomer is 2-(3-Fluoro-5-methoxyphenyl)acetonitrile. nih.gov The synthesis of such isomers typically involves starting with the appropriately substituted benzyl (B1604629) halide and reacting it with an alkali metal cyanide. google.com This straightforward nucleophilic substitution provides a reliable route to various phenylacetonitrile (B145931) isomers.

Interactive Table: Comparison of Positional Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C9H8FNO | 165.16 | 850565-37-6 nih.gov |

Halo- and Methoxy-Substituted Derivatives

A broad range of derivatives can be synthesized by introducing additional or different halogen and methoxy substituents onto the phenylacetonitrile framework. A common synthetic strategy for creating more complex derivatives, such as substituted phenylcyanoacrylates, is the Knoevenagel condensation. chemrxiv.org This reaction involves the base-catalyzed condensation of a ring-substituted benzaldehyde (B42025) with a cyanoacetate, such as octyl cyanoacetate. chemrxiv.orgchemrxiv.org This method is highly versatile and allows for the preparation of numerous derivatives with varied substitution patterns. chemrxiv.org

For instance, novel ring-substituted octyl phenylcyanoacrylates have been prepared using this method with derivatives such as 5-iodo-2-methoxy benzaldehyde and various chloro-, fluoro-, and dimethyl-methoxy-substituted benzaldehydes. chemrxiv.org The synthesis is typically catalyzed by piperidine. chemrxiv.org Similarly, α-alkylation of phenylacetonitrile with substituted benzyl alcohols can be achieved using a base like potassium tert-butoxide (KOtBu) to yield further derivatives. researchgate.net

Interactive Table: Examples of Halo- and Methoxy-Substituted Derivatives

| Derivative Class | R Group on Phenyl Ring | Synthesis Method | Reference |

|---|---|---|---|

| Octyl Phenylcyanoacrylates | 2-fluoro-3-methoxy | Knoevenagel Condensation | chemrxiv.org |

| Octyl Phenylcyanoacrylates | 3-fluoro-4-methoxy | Knoevenagel Condensation | chemrxiv.org |

| Octyl Phenylcyanoacrylates | 5-iodo-2-methoxy | Knoevenagel Condensation | chemrxiv.org |

| Octyl Phenylcyanoacrylates | 2,4-dimethoxy-3-methyl | Knoevenagel Condensation | chemrxiv.org |

| Dialkoxy Phenylacetonitriles | 3,4-dimethoxy | Reaction of benzyl halide with cyanide | google.com |

Applications of Derivatives in Chemical Synthesis

The true value of phenylacetonitrile derivatives lies in their role as versatile intermediates for constructing more elaborate molecules with specific functions.

Herbicidal Compound Synthesis

Substituted phenyl rings are common structural motifs in a variety of herbicides. Phenylacetonitrile derivatives serve as precursors to these structures. For example, novel series of substituted 3-phenyl benzoylpyrazoles have been developed and tested as potential grass herbicides. nih.gov The synthesis of these complex molecules relies on building blocks that can introduce the substituted phenyl group. Similarly, substituted phenylurea compounds exhibit a broad range of post-emergence herbicidal activity. google.com Other research has focused on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which have shown potential as synthetic auxin herbicides for controlling weeds. nih.gov The synthesis of these and other agrochemicals often involves intermediates derived from functionalized phenylacetonitriles.

Intermediates for Complex Molecules

Phenylacetonitrile analogues are crucial intermediates in the pharmaceutical industry. Their ability to participate in a wide range of chemical transformations makes them valuable starting points for multi-step syntheses.

For example, 4-Hydroxy-3-methoxyphenylacetonitrile is a known intermediate in the preparation of the narcotic propanidid. google.com Dialkoxy phenylacetonitriles are employed in the synthesis of papaverine, an antispasmodic, and its analogues. google.com Another important application is the synthesis of 4-methoxy-2-methylbenzylnitrile, an intermediate used to prepare corticotropin-releasing factor (CRF) receptor antagonists. patsnap.com Furthermore, a transition-metal-free synthesis of 2-aminopyridines, a class of compounds with significant medicinal importance, uses readily available phenylacetonitrile derivatives as a key starting material. acs.orgacs.org

Interactive Table: Phenylacetonitrile Derivatives as Synthetic Intermediates

| Intermediate Compound | Final Product/Class | Application of Final Product | Reference |

|---|---|---|---|

| 4-Hydroxy-3-methoxyphenylacetonitrile | Propanidid | Narcotic | google.com |

| 3,4-Dimethoxy phenylacetonitrile | Papaverine Analogues | Antispasmodic | google.com |

| 4-Methoxy-2-methylbenzylnitrile | CRF Receptor Antagonists | Stress response regulation | patsnap.com |

Biological Activity Profiles of Related Acetonitriles

Beyond their role as synthetic intermediates, various derivatives and analogues of phenylacetonitrile exhibit intrinsic biological activity. The specific nature and potency of this activity are highly dependent on the substitution pattern of the molecule.

Pro-pesticides of α-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile have been synthesized and tested, showing activity against mite and insect pests. nih.gov The parent compound, phenylacetonitrile, has been identified as having a role as a pheromone and an animal metabolite. nih.gov The diverse biological activities of pyridine (B92270) derivatives, which can be synthesized from phenylacetonitriles, include antitumor, antibacterial, and antiviral properties. acs.org The herbicidal activity of various complex molecules derived from phenyl-containing precursors also falls under this category. nih.govnih.govntu.edu.sg

Interactive Table: Biological Activities of Related Acetonitrile (B52724) Compounds

| Compound Class | Type of Biological Activity | Target Organism/System | Reference |

|---|---|---|---|

| α-(Phenylhydrazono)phenylacetonitrile Derivatives | Pesticidal | Mites, Insects | nih.gov |

| Phenylacetonitrile | Pheromonal, Metabolite | Animals | nih.gov |

| 2-Aminopyridine Derivatives | Antitumor, Antibacterial, Antiviral | Various | acs.org |

| Phenyl-substituted Benzoylpyrazoles | Herbicidal | Grass weeds | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-Fluoro-5-methoxyphenyl)acetonitrile |

| Octyl cyanoacetate |

| 5-iodo-2-methoxy benzaldehyde |

| Potassium tert-butoxide |

| 3,4-Dimethoxy phenylacetonitrile |

| 3-methoxy-4-ethoxy phenylacetonitrile |

| 4-Hydroxy-3-methoxyphenylacetonitrile |

| Propanidid |

| Papaverine |

| 4-methoxy-2-methylbenzylnitrile |

| 2-Amino-3,4,6-triarylpyridines |

| α-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-4-nitrophenylacetonitrile |

| Phenylacetonitrile |

Analytical and Spectroscopic Characterization Techniques for 2 4 Fluoro 3 Methoxyphenyl Acetonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile in solution. By analyzing the magnetic properties of atomic nuclei, including ¹H (proton), ¹³C, and ¹⁹F, researchers can map out the precise arrangement of atoms and their chemical environments.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum for this compound shows distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons.

Experimental data reported in patent literature (WO2014141323A1) for a solution in deuterated chloroform (B151607) (CDCl₃) confirms the expected proton signals. The aromatic region displays three signals corresponding to the three protons on the substituted benzene (B151609) ring. A singlet is observed for the three protons of the methoxy (-OCH₃) group, and another singlet corresponds to the two protons of the methylene (-CH₂-) bridge connecting the aromatic ring to the nitrile group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10 | t, J=8.5 Hz | 1H | Aromatic H |

| 6.95 | m | 2H | Aromatic H |

| 3.90 | s | 3H | -OCH₃ |

| 3.71 | s | 2H | -CH₂CN |

Solvent: CDCl₃, Reference: WO2014141323A1

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, a total of nine distinct carbon signals are expected, as the molecule has no plane of symmetry.

While specific experimental data is not widely published, the expected chemical shifts can be predicted based on established ranges for similar functional groups:

Aromatic Carbons: Six signals are anticipated in the region of approximately 110-160 ppm. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), and its chemical shift will be significantly affected. The carbon attached to the methoxy group will also have a characteristic downfield shift.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-125 ppm range.

Methylene Carbon (-CH₂CN): This aliphatic carbon is expected to resonate at a higher field, likely between 20-30 ppm.

Methoxy Carbon (-OCH₃): The methoxy carbon signal is characteristically found downfield, around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aromatic C-F | ~155-160 (doublet) |

| Aromatic C-O | ~145-150 |

| Other Aromatic C-H / C-C | ~110-130 |

| Nitrile (-C≡N) | ~117-120 |

| Methoxy (-OCH₃) | ~56 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since this compound contains a single fluorine atom attached to the aromatic ring, its ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, this shift typically occurs in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal may appear as a multiplet due to coupling with the adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental data from patent WO2014141323A1 shows a mass-to-charge ratio (m/z) of 166.1, corresponding to the protonated molecule [M+H]⁺. This finding is consistent with the compound's molecular formula, C₉H₈FNO, which has a molecular weight of 165.16 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. The calculated exact mass for the protonated molecule [C₉H₈FNO + H]⁺ is 166.0662. An experimental HRMS measurement yielding a value very close to this calculated mass would unequivocally confirm the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| MS | [M+H]⁺ | 166.16 | 166.1 | WO2014141323A1 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostically useful peak is the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in the range of 2220-2260 cm⁻¹. Other expected absorptions include C-H stretching from the aromatic ring and the aliphatic methylene and methoxy groups (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹), and strong C-O (ether) and C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N (Nitrile) | Stretch | 2220 - 2260 | Strong, Sharp |

| Ar-H | Stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (aromatic) | Stretch | 1500 - 1600 | Medium-Strong |

| Ar-O-C (ether) | Stretch | 1200 - 1275 | Strong |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous proof of a molecule's connectivity and stereochemistry by analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam. nih.gov

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. The subsequent analysis would yield fundamental crystallographic data, which is typically presented in a standardized format. While experimental data for this specific compound is not readily found in the searched literature, a hypothetical data table would include the parameters listed below. These parameters are essential for defining the crystal's structure. For instance, studies on structurally related molecules, such as E-7-fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, demonstrate the level of detail provided by this technique, including its triclinic crystal system and specific cell dimensions. researchgate.net

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Description |

|---|---|

| Empirical formula | C₉H₈FNO |

| Formula weight | 165.17 |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated density (Dx) | g/cm³ |

| Absorption coefficient (μ) | mm⁻¹ |

| Reflections collected | Total number of diffraction spots measured |

| Independent reflections | Number of unique reflections |

| R-indices (R1, wR2) | Indicators of the quality of the structural model |

This table is illustrative and does not represent experimentally verified data for this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound. It provides information about the electronic transitions within a molecule. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's chemical structure, particularly the presence of chromophores—parts of the molecule that absorb light.

For this compound, the aromatic ring and the nitrile group constitute the primary chromophores. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones (typically π → π* transitions in aromatic systems). The solvent in which the sample is dissolved can influence the position and intensity of the absorption bands. Acetonitrile (B52724) is a common solvent for UV-Vis spectroscopy due to its low UV cutoff, meaning it is transparent in the region where many organic molecules absorb. shimadzu.comsigmaaldrich.com

A typical UV-Vis analysis of this compound would involve dissolving a known concentration in a suitable solvent, like acetonitrile, and measuring its absorption spectrum. rsc.org The key data points derived from the spectrum are the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) at that wavelength. Molar absorptivity is a measure of how strongly the compound absorbs light at a specific wavelength. Research on other aromatic nitriles and methoxy-substituted phenyl compounds shows characteristic absorptions in the UV region. researchgate.netresearchgate.netresearchgate.net

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Acetonitrile | ~270-285 | To be determined | π → π* |

This table is illustrative, based on typical values for substituted benzene derivatives, and does not represent experimentally verified data for this compound.

The exact position of the λmax values would be influenced by the combined electronic effects of the fluoro, methoxy, and acetonitrile groups on the benzene ring. This spectroscopic signature is useful for quantitative analysis (determining the concentration of the compound in a solution) and for monitoring chemical reactions involving the chromophore.

Environmental and Toxicological Considerations in Research

Degradation and Environmental Fate Studies of Related Compounds

The environmental persistence and degradation pathway of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile are determined by its chemical structure: a substituted benzene (B151609) ring containing a fluoro group, a methoxy (B1213986) group, and an acetonitrile (B52724) side chain. The fate of this compound in the environment is influenced by the susceptibility of these individual components to biotic and abiotic degradation processes.

Nitrile Group Degradation: The acetonitrile moiety is a key functional group. Studies on simple nitriles like acetonitrile show that they can be utilized by various microorganisms, including bacteria, fungi, and yeast, as a source of carbon and nitrogen. researchgate.netosti.govnih.gov The primary enzymatic pathway for aerobic microbial degradation involves a two-step process. osti.govnih.gov First, the enzyme nitrile hydratase converts the nitrile to its corresponding amide. Subsequently, an amidase hydrolyzes the amide to a carboxylic acid (e.g., acetic acid from acetonitrile) and ammonia. researchgate.netnih.gov These end-products are then typically assimilated into central microbial metabolism. nih.gov For instance, mass balance studies on Pseudomonas putida degrading [14C]acetonitrile showed that nearly 66% of the carbon was released as CO2, with 14% incorporated into biomass. nih.gov

Influence of the Substituted Phenyl Ring: The presence of the 4-fluoro-3-methoxyphenyl group complicates this picture. The stability and bioavailability of the compound are significantly altered compared to simple aliphatic nitriles.

Methoxy Group (Anisole-like structure): The methoxy group (-OCH3) on the benzene ring makes the compound an anisole (B1667542) derivative. Anisole itself is considered to be readily biodegradable in screening tests. nih.gov However, its presence can also lead to the formation of more persistent or toxic intermediates during degradation. For example, the photodegradation of methoxy-substituted compounds can yield various products, including corresponding benzaldehydes and benzoic acids. nih.gov While a life cycle assessment of anisole as a "green" solvent substitute showed it can reduce potential toxicity compared to chlorobenzene, it also highlighted higher impacts in other environmental categories due to its more complex synthesis process. rsc.orgresearchgate.net